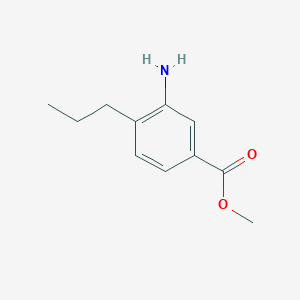![molecular formula C14H23ClN2O2 B13514525 tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride](/img/structure/B13514525.png)
tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride is a chemical compound with significant applications in organic synthesis and pharmaceutical research. It is known for its role as an intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride typically involves multiple steps, including amination, reduction, esterification, amino group protection, and condensation. One common synthetic route starts from 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, and amino group protection before the final condensation step . The overall yield of this process is approximately 59.5%.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of automated reactors and continuous flow systems to enhance efficiency and yield.
化学反応の分析
Types of Reactions
tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamate
- tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrobromide
- tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydroiodide
Uniqueness
tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its bromide or iodide counterparts.
特性
分子式 |
C14H23ClN2O2 |
|---|---|
分子量 |
286.80 g/mol |
IUPAC名 |
tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-10-6-5-7-11(8-10)12(9-15)16-13(17)18-14(2,3)4;/h5-8,12H,9,15H2,1-4H3,(H,16,17);1H |
InChIキー |
HLWDMGFVUDESMD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(CN)NC(=O)OC(C)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-8-azaspiro[4.5]dec-2-en-4-onehydrochloride](/img/structure/B13514449.png)
![1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13514455.png)
![Ethyl 3-(benzo[d]thiazol-2-ylamino)propanoate](/img/structure/B13514462.png)


![5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13514477.png)
![rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13514481.png)
![[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B13514489.png)




![Ethyl 3-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13514522.png)
![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13514524.png)
